

# An In-depth Technical Guide on the Crystal Structure of Acetaldehyde Semicarbazone

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## Compound of Interest

Compound Name: **Acetaldehyde semicarbazone**

Cat. No.: **B1588116**

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**Abstract:** This technical guide provides a comprehensive overview of the structural and experimental aspects of **acetaldehyde semicarbazone**. Due to the absence of a published single-crystal X-ray structure for **acetaldehyde semicarbazone** in the reviewed literature, this document presents a detailed analysis of its spectroscopic properties and the crystal structure of a closely related analogue, crotonaldehyde semicarbazone, to infer its structural characteristics. This guide includes detailed experimental protocols for the synthesis and characterization of semicarbazones, structured data tables for easy comparison, and visualizations of the molecular structure and experimental workflow to support researchers, scientists, and drug development professionals.

## Introduction

Semicarbazones are a class of organic compounds formed by the condensation reaction between an aldehyde or a ketone with semicarbazide.<sup>[1]</sup> These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, anticancer, and antiseptic properties.<sup>[1]</sup> **Acetaldehyde semicarbazone**, with the chemical formula  $C_3H_7N_3O$ , is a simple yet important derivative whose structural properties are crucial for understanding its chemical behavior and potential applications.

While spectroscopic studies on **acetaldehyde semicarbazone** have been conducted, a definitive single-crystal X-ray diffraction study detailing its precise three-dimensional structure is not publicly available at the time of this writing. To provide valuable structural insights, this

guide presents the crystal structure of crotonaldehyde semicarbazone, a structurally similar compound, as a proxy.

## Physicochemical and Spectroscopic Data for Acetaldehyde Semicarbazone

**Acetaldehyde semicarbazone** is typically a white to off-white crystalline powder.[\[2\]](#) Vibrational spectroscopic studies using FT-IR and FT-Raman have been performed to analyze its molecular structure, and the geometrical parameters were found to be in agreement with similar reported structures.[\[3\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of **Acetaldehyde Semicarbazone**

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>7</sub> N <sub>3</sub> O	<a href="#">[5]</a>
Molecular Weight	101.11 g/mol	<a href="#">[5]</a>
IUPAC Name	[(E)-ethylideneamino]urea	<a href="#">[5]</a>
CAS Number	591-86-6	<a href="#">[5]</a>
Melting Point	163.0 to 166.0 °C	<a href="#">[2]</a>
Appearance	White to Almost white powder/crystal	<a href="#">[2]</a>

## Crystal Structure of Crotonaldehyde Semicarbazone: An Analogue Study

The crystal structure of crotonaldehyde semicarbazone, (E)-2-[(E)-but-2-en-1-ylidene]hydrazinecarboxamide, was determined from X-ray powder diffraction data.[\[6\]](#)[\[7\]](#) The molecule adopts an E conformation about the imine C=N bond and is approximately planar.[\[6\]](#)[\[7\]](#) The crystal packing is characterized by intermolecular N—H···O hydrogen bonds, which link the molecules into layers.[\[6\]](#)[\[7\]](#)

## Crystallographic Data

Table 2: Crystal Data and Structure Refinement for Crotonaldehyde Semicarbazone

Parameter	Value
Empirical formula	C <sub>5</sub> H <sub>9</sub> N <sub>3</sub> O
Formula weight	127.15
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
a (Å)	9.4799 (8)
b (Å)	11.2312 (9)
c (Å)	6.5492 (5)
β (°)	104.975 (6)
Volume (Å <sup>3</sup> )	673.43 (9)
Z	4

Data sourced from Arfan et al. (2015).[\[6\]](#)[\[7\]](#)

## Selected Bond Lengths and Angles

The bond lengths and angles in crotonaldehyde semicarbazone are within the normal range for related semicarbazone derivatives.[\[6\]](#)

Table 3: Selected Bond Lengths (Å) for Crotonaldehyde Semicarbazone

Bond	Length (Å)
O1—C5	1.248 (6)
N1—N2	1.378 (6)
N1—C4	1.284 (7)
N2—C5	1.349 (7)
N3—C5	1.332 (7)
C1—C2	1.499 (9)
C2—C3	1.320 (8)
C3—C4	1.451 (8)

Data sourced from Arfan et al. (2015).[\[6\]](#)[\[7\]](#)

Table 4: Selected Bond Angles (°) for Crotonaldehyde Semicarbazone

Angle	Value (°)
C4—N1—N2	117.8 (5)
C5—N2—N1	120.4 (5)
O1—C5—N2	122.6 (6)
O1—C5—N3	123.4 (6)
N2—C5—N3	114.0 (5)
N1—C4—C3	125.1 (6)
C2—C3—C4	123.6 (6)
C3—C2—C1	125.4 (6)

Data sourced from Arfan et al. (2015).[\[6\]](#)[\[7\]](#)

## Experimental Protocols

## Synthesis of Semicarbazones

The general synthesis of semicarbazones involves the condensation reaction of an aldehyde or ketone with semicarbazide, often using semicarbazide hydrochloride in the presence of a base like sodium acetate to liberate the free semicarbazide.[\[6\]](#)

Protocol for the Synthesis of Crotonaldehyde Semicarbazone:

- A mixture of semicarbazide hydrochloride (0.5 g, 4.5 mmol) and sodium acetate (0.75 g, 9.1 mmol) is prepared in 10 ml of water and agitated well.[\[7\]](#)
- Crotonaldehyde (0.5 g, 7.1 mmol) is added slowly to the mixture with continuous stirring.[\[7\]](#)
- The reaction is stirred for 2 hours at room temperature.[\[7\]](#)
- The solid product that forms is separated by filtration and recrystallized from absolute ethanol to yield the pure crotonaldehyde semicarbazone.[\[7\]](#)

A similar protocol would be employed for the synthesis of **acetaldehyde semicarbazone**, substituting crotonaldehyde with acetaldehyde.

## Crystallization and X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

General Protocol for Crystallization:

- Dissolve the synthesized semicarbazone in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) with gentle heating to achieve saturation.
- Allow the solution to cool slowly to room temperature.
- The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
- Harvest the resulting single crystals for X-ray diffraction analysis.

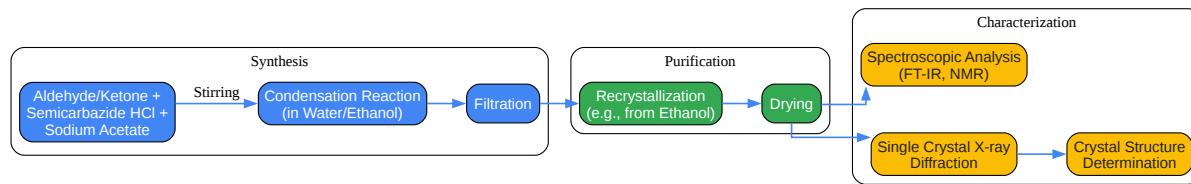
## X-ray Diffraction Data Collection and Structure Solution:

- A suitable single crystal is mounted on a diffractometer.
- X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K).
- The collected data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ .

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of a semicarbazone.



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Caption: Experimental workflow for semicarbazone synthesis and characterization.

## Molecular Structure of Acetaldehyde Semicarbazone

The following diagram shows the molecular structure of **acetaldehyde semicarbazone** with atom labeling.

Caption: Molecular structure of **acetaldehyde semicarbazone**.

## Conclusion

This technical guide has synthesized the available information on the structural and experimental aspects of **acetaldehyde semicarbazone**. While a definitive crystal structure remains to be determined, the analysis of the closely related crotonaldehyde semicarbazone provides significant insights into the expected molecular geometry, bond parameters, and supramolecular interactions. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the synthesis and characterization of this and other semicarbazone derivatives. Further investigation through single-crystal X-ray diffraction is warranted to fully elucidate the precise solid-state structure of **acetaldehyde semicarbazone**.

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